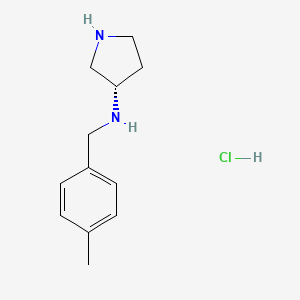
(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, the paper titled "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine" describes a stereoselective process that includes an asymmetric Michael addition and a stereoselective alkylation to produce a key intermediate for the preparation of an antibiotic . Although the target compound is different, the methods used for controlling stereochemistry could be relevant for synthesizing "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The stereochemistry of such compounds is crucial, as it can significantly affect their biological activity and chemical properties. The papers do not provide direct information on the molecular structure of "this compound", but the synthesis and analysis of similar compounds suggest that the stereochemistry is an important aspect of the molecular structure .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically for "this compound". However, they do discuss reactions of structurally related compounds. For example, the compound N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine was tested as a corrosion inhibitor, indicating that pyrrolidine derivatives can interact with metal surfaces and potentially form protective layers . This suggests that "this compound" might also participate in surface-related chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. The papers do not provide specific data on the physical and chemical properties of "this compound". However, the anti-inflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones suggest that pyrrolidine derivatives can have significant biological activity, which is often related to their chemical properties . The solubility, stability, and reactivity of these compounds would be influenced by the presence of functional groups and their position on the pyrrolidine ring.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrrolidine derivatives, including compounds structurally related to "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride," are pivotal in organic synthesis. For instance, pyrrolidine and its derivatives are used as intermediates in the synthesis of complex molecules due to their pronounced aromatic character and extensive delocalization of electrons. They are prepared through various synthetic methods, including condensation reactions with carbonyl-containing compounds (Anderson & Liu, 2000).
The molecule has been implicated in catalysis research, where its structural analogs contribute to the development of catalysts for selective reactions. For example, scandium, yttrium, and lanthanum complexes with pyrrolidine-based ligands have been synthesized and characterized, showing activity in the catalytic dimerization of phenylacetylenes with Z-selectivity (Ge, Meetsma, & Hessen, 2009).
Applications in Medicinal Chemistry and Drug Discovery
- Pyrrolidines play a significant role in medicinal chemistry, where they serve as key scaffolds in drug design and synthesis. Their incorporation into molecules has been explored for enhancing biological activity and pharmacokinetic properties. For instance, novel syntheses of dihydroxyhomoprolines, which are valuable in the development of bioactive compounds, utilize pyrrolidine derivatives in asymmetric syntheses, demonstrating the utility of these compounds in constructing chiral centers (Davies et al., 2013).
Material Science and Engineering Applications
- In material science, pyrrolidine derivatives are utilized in the synthesis of conducting polymers and other materials with specific electronic properties. The structural features of pyrrolidines, such as their ability to form stable, flexible films, make them suitable for applications in electronic devices and sensors (Anderson & Liu, 2000).
Propriétés
IUPAC Name |
(3S)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXMHTMAELLWEL-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN[C@H]2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

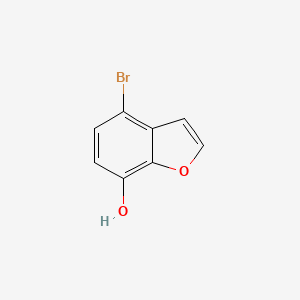
![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)
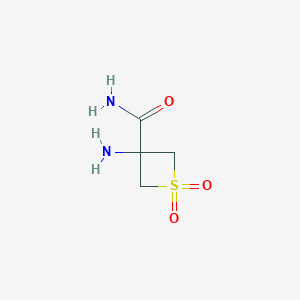
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)
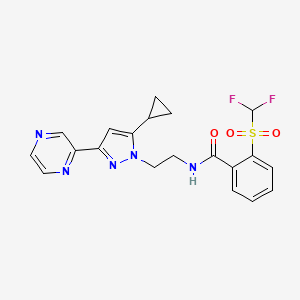
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

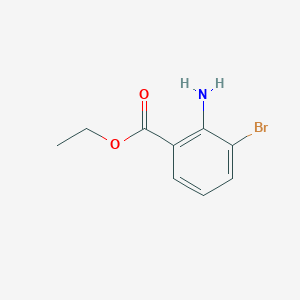
![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

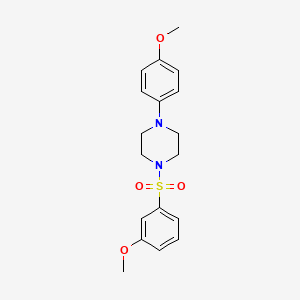
![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)